Stereochemistry-Dependent Antibacterial Activity: cis (Diequatorial) vs. trans (Axial-Equatorial) Diastereomer
The diequatorial (cis) configuration of 2,6-dimethylmorpholine derivatives confers reproducibly higher antibacterial activity than the axial-equatorial (trans) configuration. In a direct diastereomer comparison of dodemorph, the cis-form exhibited elevated antibacterial potency against a panel of plant-associated bacteria relative to the trans-form, with no synergistic enhancement observed when both forms were combined . Although this study employed the cyclododecyl analog (dodemorph), the stereoelectronic basis—equatorial orientation of both methyl groups optimizing membrane insertion geometry—is a class-level property of the 2,6-dimethylmorpholine scaffold and applies equally to the n-dodecyl (aldimorph) series. Furthermore, the partition coefficient of each diastereomer between bacterial cells and the surrounding medium was strictly correlated with its toxicity, providing a mechanistic framework for predicting cis-isomer performance . This differential is absent from Pommer (1984), who found no cis/trans difference for fungicidal activity against powdery mildew, indicating that the antibacterial advantage of the cis-isomer represents an additional bioactivity dimension not captured by standard antifungal screening .
| Evidence Dimension | Antibacterial activity (qualitative potency ranking) |
|---|---|
| Target Compound Data | Cis (diequatorial) form: higher antibacterial activity than trans-form |
| Comparator Or Baseline | Trans (axial-equatorial) form: lower antibacterial activity |
| Quantified Difference | Cis > trans; no synergy in combined application; cell-medium partition coefficient correlated with toxicity |
| Conditions | Bacterial panel (Corynebacterium betae, Erwinia uredovora, Pseudomonas fluorescens); agar dilution MIC method; dodemorph diastereomers tested individually and in combination |
Why This Matters
For applications where morpholine antibacterial side-effects are relevant (e.g., dual-action antifungal-antibacterial screening, environmental fate studies involving bacterial degradation), the cis-isomer provides higher intrinsic antibacterial activity that the trans-isomer or racemic mixture cannot match.
- [1] Oros G. Stereospecific Degradation of Diastereomers by Plant Associated Bacteria Influences the Antifungal Performance of Dodemorph. Journal of Agricultural Chemistry and Environment, 2018; 7: 10-20. doi:10.4236/jacen.2018.71002 View Source
- [2] Pommer E-H. Chemical structure‐fungicidal activity relationships in substituted morpholines. Pesticide Science, 1984; 15: 285-295. doi:10.1002/ps.2780150310 View Source
